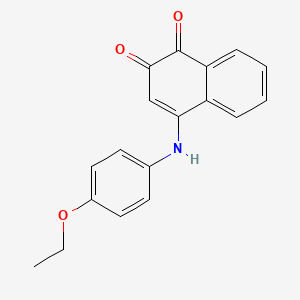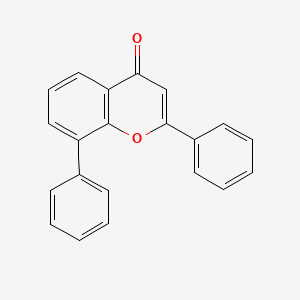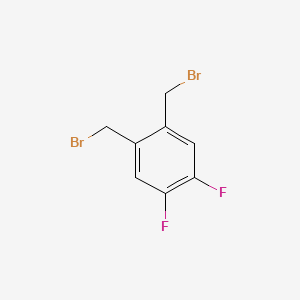![molecular formula C19H20N2O3 B11837478 Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B11837478.png)
Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hexanamide backbone with cyano and dihydroxy functional groups, as well as diphenyl substituents. The stereochemistry of the compound is denoted by the [R-(R*,R*)] configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of usnic acid with 6-aminocaproic acid in absolute ethanol under reflux conditions for 12 hours . This reaction yields an intermediate, which is then further modified to introduce the cyano and dihydroxy groups, as well as the diphenyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketone derivatives.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as an antitubercular agent.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) involves its interaction with specific molecular targets. For instance, it has been shown to bind strongly with glucose dehydrogenase, inhibiting the glucose metabolic pathway in bacteria . This inhibition disrupts the energy production in bacterial cells, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanamide: A simpler amide of hexanoic acid without the cyano, dihydroxy, or diphenyl groups.
Usnic Acid Derivatives: Compounds with similar antimicrobial properties but different structural features.
Uniqueness
Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to inhibit glucose dehydrogenase sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C19H20N2O3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(3R,5R)-6-cyano-3,5-dihydroxy-N,N-diphenylhexanamide |
InChI |
InChI=1S/C19H20N2O3/c20-12-11-17(22)13-18(23)14-19(24)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,22-23H,11,13-14H2/t17-,18-/m1/s1 |
Clé InChI |
BGRUJAGJBSHDNB-QZTJIDSGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C[C@@H](C[C@@H](CC#N)O)O |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CC(CC(CC#N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide](/img/structure/B11837402.png)

![9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11837413.png)


![9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11837421.png)







